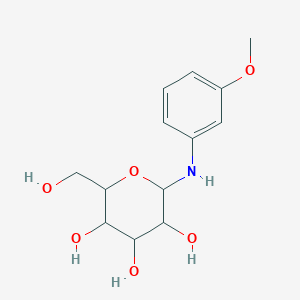
N-(3-methoxyphenyl)hexopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(HYDROXYMETHYL)-6-(3-METHOXYANILINO)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL is a complex organic compound with a unique structure that includes a tetrahydropyran ring, a methoxyaniline group, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(HYDROXYMETHYL)-6-(3-METHOXYANILINO)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable diol and an aldehyde under acidic conditions.
Introduction of the Methoxyaniline Group: This step involves the nucleophilic substitution of an appropriate aniline derivative onto the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(HYDROXYMETHYL)-6-(3-METHOXYANILINO)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler structures.
Substitution: The methoxyaniline group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or hydrocarbons.
Scientific Research Applications
2-(HYDROXYMETHYL)-6-(3-METHOXYANILINO)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(HYDROXYMETHYL)-6-(3-METHOXYANILINO)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL exerts its effects involves interactions with various molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. The methoxyaniline group may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(HYDROXYMETHYL)-6-(ANILINO)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(HYDROXYMETHYL)-6-(3-METHOXYANILINO)TETRAHYDRO-2H-PYRAN-3,4-DIOL: Lacks one hydroxyl group, potentially altering its chemical properties and applications.
Uniqueness
The presence of both the methoxyaniline group and multiple hydroxyl groups in 2-(HYDROXYMETHYL)-6-(3-METHOXYANILINO)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL makes it unique compared to similar compounds
Properties
Molecular Formula |
C13H19NO6 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(3-methoxyanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H19NO6/c1-19-8-4-2-3-7(5-8)14-13-12(18)11(17)10(16)9(6-15)20-13/h2-5,9-18H,6H2,1H3 |
InChI Key |
YTUTWOLZBGTQCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide](/img/structure/B11056518.png)
![3-Cyclopropyl-6-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056537.png)
![4-chloro-5-(4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11056540.png)
![Prop-2-en-1-yl 2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetate](/img/structure/B11056557.png)

![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-1-(4-methoxyphenyl)-6-(1-methylethyl)-](/img/structure/B11056568.png)
![5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11056574.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11056578.png)
![1-[5-chloro-2-(1H-imidazol-1-yl)phenyl]-1H-tetrazole](/img/structure/B11056583.png)
![5-(2-hydroxyethyl)-11,13-dimethyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B11056586.png)
![Dimethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate](/img/structure/B11056587.png)

![3-(2-chlorophenyl)-6-(2,6-dimethylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11056594.png)
![3-(thiophen-3-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056595.png)
